2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOQXNAFJKYWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-12-0 | |
| Record name | Pyrrolidine, 3-[[(2-methyl-2-propen-1-yl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Method 1: Hydrogenation of N-methyl-2-cyanomethylene Pyrrolidine
- Procedure : N-methyl-2-cyanomethylene pyrrolidine is dissolved in methanol or ethanol and treated with liquefied ammonia. Catalysts such as Raney nickel, cobalt, palladium, or rhodium are used under hydrogen pressure (4-9 MPa) at temperatures between 50-100 °C.
- Reaction : The nitrile group is reduced to the aminoethyl group, yielding 2-(2-aminoethyl)methyl-pyrrolidine.
- Workup : Catalyst removal followed by concentration and vacuum distillation yields the product with about 95% yield.
- Solvent Notes : Methanol is preferred; ethanol or other solvents reduce efficiency.
Method 2: Halogenation of 2-amine Ethyltetrahydrofuran and Subsequent Amination
- Step 1 : 2-amine ethyltetrahydrofuran is reacted with gaseous hydrogen bromide at 5-10 °C, then heated to 100 °C for 4-5 hours to form 3,6-dibromo hexylamine (yield ~90%).
- Step 2 : 3,6-dibromo hexylamine is reacted with methylamine in benzene solution at room temperature for 24 hours, followed by alkaline workup and solvent extraction to isolate 2-(2-aminoethyl)methyl-pyrrolidine (yield ~80%).
Method 3: Chlorination of N-methyl-2-hydroxyethyl Pyrrolidine and Ammonia Reaction
- Step 1 : N-methyl-2-hydroxyethyl pyrrolidine is chlorinated with sulfur oxychloride and pyridine at 110 °C for 2 hours, producing N-methyl-2-chloroethyl pyrrolidine (yield ~90%).
- Step 2 : The chloro derivative is reacted with saturated methanolic ammonia at 20-30 °C for 4 hours to yield the aminoethyl product (yield ~90%).
- Variation : Using phthalimide protection and subsequent hydrolysis can also yield the target amine with similar efficiency.
Method 4: Hydrogenation of N-methyl-3-cyanopiperidine and Triethylamine Reflux
- Step 1 : N-methyl-3-cyanopiperidine is hydrogenated in saturated ethanolic ammonia with Raney nickel catalyst at 80 °C and 5-10 MPa hydrogen pressure until conversion is complete (yield ~90%).
- Step 2 : The resulting amine is refluxed with triethylamine in methanol or ethanol for 3 hours to form 2-(2-aminoethyl)methyl-pyrrolidine (yield ~90-95%).
Method 5: Hofmann Rearrangement of N-methylpyrrole Acrylamide and Hydrogenation
- Step 1 : N-methylpyrrole acrylamide undergoes Hofmann rearrangement using sodium hypobromite or similar reagents in aqueous sodium hydroxide at temperatures up to 80 °C, producing N-methyl-2-ammonia vinyl pyrrole (yield ~85%).
- Step 2 : The vinyl amine intermediate is hydrogenated using ruthenium/aluminum oxide catalyst under 6-12 MPa hydrogen pressure at 60-100 °C to yield the aminoethyl pyrrolidine (yield ~80%).
Data Table Summarizing Key Parameters of Each Method
| Method | Starting Material | Catalyst/System | Solvent(s) | Temp (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | N-methyl-2-cyanomethylene pyrrolidine | Raney Ni, Pd, Rh, Co | Methanol, Ammonia | 50-100 | 4-9 | 4-6 h | 95 | High yield, clean process |
| 2 | 2-amine ethyltetrahydrofuran | None (gas reaction with HBr) | Acetic acid, Benzene | 5-100 | Atmospheric | 24 h total | 80-90 | Two-step halogenation and amination |
| 3 | N-methyl-2-hydroxyethyl pyrrolidine | Sulfur oxychloride, Pyridine | Methanol, Ammonia | 20-110 | Atmospheric | 4-6 h | 90 | Chlorination then amination |
| 4 | N-methyl-3-cyanopiperidine | Raney Ni | Ethanol, Ammonia | 80 | 5-10 | 3-6 h | 90-95 | Hydrogenation followed by reflux |
| 5 | N-methylpyrrole acrylamide | NaOBr (Hofmann reagent), Ru/Al2O3 | Water, Methanol | 10-80 | 6-12 | 6-12 h | 80-85 | Rearrangement and catalytic hydrogenation |
Research Findings and Practical Considerations
- Catalyst Selection : Raney nickel and palladium catalysts are commonly used for hydrogenation steps, offering high selectivity and yield.
- Solvent Effects : Methanol and ethanol are preferred solvents for hydrogenation and amination reactions due to their solubilizing properties and compatibility with catalysts.
- Reaction Conditions : Elevated temperature and pressure improve reaction rates and yields but must be optimized to avoid side reactions.
- Purification : Products are typically isolated by filtration of catalysts, solvent removal under reduced pressure, and crystallization or extraction with organic solvents such as benzene or ethyl acetate.
- Scalability : The described methods have been demonstrated in laboratory-scale autoclaves and flasks with reaction volumes ranging from 200 mL to 2 L, indicating potential for scale-up.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Calcium Modulation
Research indicates that compounds similar to 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride exhibit calcium antagonistic and agonistic activities. These activities are concentration-dependent and vary with extracellular potassium ion levels, making them suitable for treating cardiovascular disorders such as ischemic heart disease and arrhythmias .
Cardiovascular Applications
The compound may function as a coronary vasodilator and cardiotonic, enhancing blood flow in damaged regions of the heart and brain while mitigating hypertensive effects. This dual action suggests potential use in managing conditions like heart failure and myocardial infarction .
Therapeutic Uses
Potential in Cardiovascular Therapy
Given its ability to preferentially increase blood flow to vital organs, this compound could serve as a mild antihypertensive agent. Its selective action on vascular systems makes it a candidate for further investigation in cardiovascular therapies, particularly for aging populations suffering from multiple cardiovascular dysfunctions .
Retroviral Protease Inhibition
Additionally, related compounds have been identified as inhibitors of retroviral proteases, including HIV protease. This suggests a potential application in antiviral therapies, particularly for preventing or treating retroviral infections .
Several studies have documented the effects of related compounds on various biological systems:
- Study on Ischemic Heart Disease : A compound similar to this compound was tested for its efficacy in improving cardiac function post-myocardial infarction, demonstrating significant improvements in blood flow and cardiac output .
- Antiviral Activity Research : Another study focused on the inhibition of HIV protease by structurally related compounds, showing promise for developing effective antiviral drugs .
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features
The table below compares key structural and functional attributes of the target compound with related molecules:
Key Observations:
Pyrrolidine Derivatives: The target compound and the two intermediates from and share a pyrrolidine core, but differ in substituents: The target compound has an aliphatic 2-methyl-2-propenyl ether group. The other intermediates feature aromatic ethers (e.g., phenoxy or methoxypropylphenoxy groups), which increase molecular weight and lipophilicity .
Functional Group Impact :
- Hydrochloride salts : Enhance water solubility, critical for bioavailability in drug candidates.
- Aromatic vs. Aliphatic Ethers : Aromatic substituents (e.g., in and ) may improve binding to hydrophobic enzyme pockets, whereas aliphatic groups (as in the target compound) could favor metabolic stability.
Ethalfluralin: Despite sharing the 2-methyl-2-propenyl group, ethalfluralin is a dinitroaniline pesticide. Its nitro and trifluoromethyl groups confer herbicidal activity, illustrating how minor structural changes drastically alter applications .
Research Findings and Implications
The 2-methyl-2-propenyl group’s role varies: in pharmaceuticals, it may act as a metabolically stable linker; in pesticides, it contributes to herbicidal activity .
Virtual Screening Considerations: As noted in , similarity metrics (e.g., Tanimoto coefficients) may overestimate bioactivity overlap between structurally related compounds. For example, ethalfluralin and the target compound share a propenyl group but have divergent applications .
Biologische Aktivität
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-2-propenyl alcohol with 3-pyrrolidinylmethyl chloride. The reaction is facilitated by a base such as sodium hydroxide under reflux conditions, followed by purification through recrystallization or column chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may function as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The precise mechanisms remain under investigation, but preliminary studies suggest it could influence various physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies have shown potential antibacterial and antifungal activities, although detailed investigations are necessary to quantify these effects.
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Neuropharmacological Effects : Given its structural similarity to other pyrrolidine derivatives, there is potential for this compound to exhibit effects on the central nervous system, warranting further exploration in neuropharmacology .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antibacterial Activity : In vitro studies have indicated that similar compounds can inhibit bacterial growth at specific concentrations. For instance, derivatives with structural similarities demonstrated effective inhibition against strains like Staphylococcus aureus and Bacillus cereus at concentrations around 5 mg/mL .
- Inflammatory Response Modulation : Compounds structurally related to this compound have shown promise in reducing leukotriene-induced airway obstruction in animal models, suggesting potential applications in treating asthma and other inflammatory diseases .
- Neuroactive Properties : Research on similar pyrrolidine derivatives has indicated their ability to act as selective agonists for opioid receptors, hinting at possible analgesic properties for the compound under review .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether | Contains both propenyl and pyrrolidine moieties | Potential anti-inflammatory and antimicrobial |
| 3-Pyrrolidinylmethyl ether hydrochloride | Lacks propenyl group | Limited reactivity compared to the target compound |
| 4-(2-Nitrophenoxy)piperidine hydrochloride | Different functional groups affecting reactivity | Explored for neuropharmacological effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride, and how can intermediates be characterized?
- Methodology : A two-step synthesis is typical: (1) Etherification of 3-pyrrolidinemethanol with 2-methyl-2-propenyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by (2) hydrochloride salt formation via HCl gas or aqueous HCl . Intermediate characterization should include (e.g., δ 5.2–5.6 ppm for propenyl protons) and LC-MS to confirm molecular ions .
Q. How can researchers address the lack of physicochemical data (e.g., solubility, stability) for this compound?
- Methodology : Conduct empirical studies:
- Solubility : Test in water, DMSO, and ethanol using a shake-flask method with HPLC quantification .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or oxidation products .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Methodology : Use to confirm the propenyl ether linkage and pyrrolidine ring geometry. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography may resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can conflicting biological activity data for pyrrolidine derivatives be resolved in structure-activity relationship (SAR) studies?
- Methodology :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Computational Modeling : Perform molecular docking to compare binding affinities of stereoisomers (e.g., 3-pyrrolidinylmethyl vs. 2-pyrrolidinylmethyl derivatives) .
- Contradiction Analysis : Use meta-analysis to identify outliers or confounding factors (e.g., impurity profiles from incomplete salt formation) .
Q. What strategies optimize the reaction yield for large-scale synthesis while minimizing byproducts?
- Methodology :
- Process Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent (e.g., THF vs. DMF), and stoichiometry .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .
- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat transfer and reproducibility .
Q. How does the propenyl ether group influence the compound’s pharmacokinetic properties compared to other ether derivatives?
- Methodology :
- In Vitro Studies : Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms) and plasma protein binding .
- Comparative Analysis : Compare logP values (via shake-flask) and permeability (Caco-2 assays) against methyl or benzyl ether analogs .
Q. What are the challenges in resolving stereochemical purity, and how can chiral separation be achieved?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) + 0.1% TFA for enantiomeric resolution .
- Stereochemical Assignment : Apply electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) for absolute configuration determination .
Methodological Notes
- Contradictions in Data : Variability in biological assays may arise from differences in salt form purity (e.g., residual solvents in hydrochloride salts) .
- Advanced Characterization : For stability studies, combine forced degradation with QbD (Quality by Design) principles to identify critical quality attributes .
- Synthesis References : Adapt protocols from structurally related compounds (e.g., methallyl ethers in or pyrrolidine hydrochlorides in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
